1-(4-Methoxy-3-methylphenyl)propan-1-one
Overview
Description
1-(4-Methoxy-3-methylphenyl)propan-1-one is an organic compound with the molecular formula C11H14O2. It is a derivative of propiophenone, characterized by the presence of a methoxy group and a methyl group on the phenyl ring. This compound is often used in organic synthesis and research due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methoxy-3-methylphenyl)propan-1-one can be synthesized through various methods. One common approach involves the Friedel-Crafts acylation of 4-methoxy-3-methylbenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of impurities and enhancing the overall efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxy-3-methylphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Methoxy-3-methylphenyl)propan-1-one is utilized in several scientific research fields:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Methoxy-3-methylphenyl)propan-1-one involves its interaction with various molecular targets. In biological systems, it may act as a substrate for enzymes, participating in metabolic reactions. The methoxy and methyl groups on the phenyl ring influence its reactivity and binding affinity to specific proteins and receptors .
Comparison with Similar Compounds
1-(4-Methoxyphenyl)propan-1-one: Lacks the methyl group on the phenyl ring.
1-(4-Methylphenyl)propan-1-one: Lacks the methoxy group on the phenyl ring.
1-(3,4-Dimethoxyphenyl)propan-1-one: Contains an additional methoxy group on the phenyl ring.
Uniqueness: 1-(4-Methoxy-3-methylphenyl)propan-1-one is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in synthetic and biological applications, making it a valuable compound in research and industry .
Properties
IUPAC Name |
1-(4-methoxy-3-methylphenyl)propan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-4-10(12)9-5-6-11(13-3)8(2)7-9/h5-7H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTDAUZLVABMUJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)OC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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